molecular formula C23H22N6O3S B2484723 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide CAS No. 852047-01-9

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide

Cat. No. B2484723
CAS RN: 852047-01-9
M. Wt: 462.53
InChI Key: VQNBZGKPZAAQGR-UHFFFAOYSA-N
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Description

The compound mentioned is a complex organic molecule, likely studied for its potential in various chemical and pharmacological applications. While direct studies on this specific compound are scarce, research on structurally related compounds provides insight into their synthesis, structural characteristics, and potential applications.

Synthesis Analysis

Synthesis of structurally related compounds often involves condensation reactions, cyclization, and substitutions. For example, Elmuradov et al. (2011) detailed the synthesis of substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones by reacting with benzaldehyde derivatives in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by techniques like X-ray crystallography, NMR, and IR spectroscopy. Chernyshev et al. (2013) described the crystal structure of a related compound, highlighting the conformation and hydrogen bonding patterns (Chernyshev, Pyatakov, & Suponitsky, 2013).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization, alkylation, and acetylation, which modify their structure and properties. Mekuskiene and Vainilavicius (2006) explored the cyclization and alkylation of related compounds, leading to derivatives with potential biological activities (Mekuskiene & Vainilavicius, 2006).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior and potential applications of these compounds. The study by Subasri et al. (2016) on the crystal structures of related compounds provides insights into their physical characteristics (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Mechanism of Action

The mechanism of action of this compound is not documented in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not documented in the available literature .

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S/c30-20-14-17(25-22(32)26-20)13-19-27-28-23(29(19)18-9-5-2-6-10-18)33-15-21(31)24-12-11-16-7-3-1-4-8-16/h1-10,14H,11-13,15H2,(H,24,31)(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNBZGKPZAAQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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